Senkyunolide C

Description

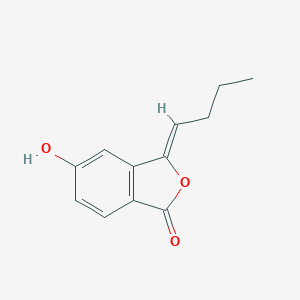

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRENRLOUWSVYIA-WCIBSUBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Senkyunolide C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide C is a naturally occurring phthalide, a class of bicyclic aromatic compounds, that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and illustrating key biological pathways.

Discovery and Natural Sources

This compound was first isolated from the rhizome of Cnidium officinale Makino, a perennial plant in the Apiaceae family. The pioneering work by Kobayashi and colleagues in the mid-1980s led to the identification of this and other related phthalides from this traditional medicinal herb. While Cnidium officinale is the primary documented source of this compound, other species within the Apiaceae family, such as Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Dong Quai), are well-known producers of a variety of senkyunolides and related phthalides. The content of these compounds can vary based on the plant's geographic origin, harvesting time, and processing methods.

Table 1: Natural Sources of this compound and Related Phthalides

| Compound | Natural Source(s) | Plant Part |

| This compound | Cnidium officinale | Rhizome |

| Senkyunolide A | Cnidium officinale, Ligusticum chuanxiong, Angelica sinensis | Rhizome |

| Senkyunolide H | Ligusticum chuanxiong, Angelica sinensis | Rhizome |

| Senkyunolide I | Ligusticum chuanxiong, Angelica sinensis, Cnidium officinale | Rhizome |

Isolation and Characterization: Methodologies

General Experimental Protocol for Isolation of Senkyunolides

-

Extraction: The dried and powdered rhizomes of the source plant (e.g., Cnidium officinale) are extracted with an organic solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phthalides are typically found in the less polar fractions (e-g., n-hexane and ethyl acetate).

-

Chromatographic Separation: The enriched fraction is subjected to one or more chromatographic techniques for further purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

-

Counter-Current Chromatography (CCC): This technique has been successfully employed for the preparative isolation of senkyunolides. For instance, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been used to separate Senkyunolide H and I from Ligusticum chuanxiong extracts.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Structural Elucidation

The definitive structure of this compound and other phthalides is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Analysis

While specific quantitative data for this compound in Cnidium officinale is not extensively reported in recent literature, data for related senkyunolides in other medicinal plants provide valuable context for researchers.

Table 2: Quantitative Data for Senkyunolides from Natural Sources

| Compound | Plant Source | Method | Yield/Content | Purity | Reference |

| Senkyunolide H | Ligusticum chuanxiong | Counter-Current Chromatography | 1.7 mg from 400 mg crude extract | 93% | [1] |

| Senkyunolide I | Ligusticum chuanxiong | Counter-Current Chromatography | 6.4 mg from 400 mg crude extract | 98% | [1] |

| Senkyunolide A | Cnidium officinale | HPLC | 0.108—0.588 mg/g in 12 batches | - | [2] |

Biological Activities and Signaling Pathways

Senkyunolides, as a class of compounds, have demonstrated a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent. While direct studies on this compound are limited, the activities of its structural analogs provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

Several senkyunolides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, Senkyunolide H has been reported to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 3: Anti-inflammatory Activity of Senkyunolide H

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

| Senkyunolide H | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 173.42 ± 3.22 µM | [3] |

Putative Signaling Pathways

The anti-inflammatory and neuroprotective effects of senkyunolides are believed to be mediated through the modulation of critical intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Senkyunolides are hypothesized to inhibit this pathway, thereby reducing inflammation.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

ERK Signaling Pathway:

The ERK pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders. Some senkyunolides have been shown to modulate ERK signaling, suggesting a potential mechanism for their neuroprotective effects.

Caption: Putative modulation of the ERK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a natural phthalide from Cnidium officinale, represents a promising lead compound for further investigation. While research on this specific molecule is still in its early stages, the well-documented biological activities of related senkyunolides suggest its potential as an anti-inflammatory and neuroprotective agent. Future research should focus on:

-

Developing and reporting a detailed, optimized protocol for the isolation of this compound to enable further studies.

-

Conducting comprehensive quantitative analysis of this compound content in Cnidium officinale and other potential plant sources.

-

Performing in-depth biological assays to elucidate the specific mechanisms of action of this compound, including its direct effects on the NF-κB, ERK, and other relevant signaling pathways.

-

Investigating the structure-activity relationships of this compound and its analogs to guide the design of novel therapeutic agents.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The compiled data and outlined methodologies are intended to facilitate and encourage further exploration into the therapeutic potential of this intriguing natural product.

References

- 1. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis for the Quality Evaluation of Active Ingredients in Cnidium Rhizome [test-psk.inforang.com]

- 3. researchgate.net [researchgate.net]

Isolating Senkyunolide C from Ligusticum chuanxiong: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the methodologies for isolating phthalides from Ligusticum chuanxiong, with a focus on the available information regarding Senkyunolide C and its better-studied isomers. Due to a lack of specific literature on the isolation of this compound, this guide presents a generalized protocol derived from established methods for other senkyunolides from the same plant.

Introduction to this compound and Ligusticum chuanxiong

Ligusticum chuanxiong, a perennial plant in the Apiaceae family, is a well-known herb in traditional medicine, particularly for its cardiovascular benefits. The rhizome of this plant is rich in bioactive compounds, most notably a class of phthalides known as senkyunolides. While Senkyunolide A, H, and I are the most extensively studied, this compound (CAS: 91652-78-7, Molecular Formula: C12H12O3) is also a constituent of interest.[1][2] Senkyunolides, in general, have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[3][4]

This guide offers a comprehensive overview of the techniques and protocols applicable to the isolation and purification of these valuable compounds.

General Experimental Protocol for Phthalide Isolation from Ligusticum chuanxiong

2.1. Extraction

The initial step involves the extraction of crude phthalides from the dried and powdered rhizome of Ligusticum chuanxiong.

-

Solvent Extraction: High-concentration ethanol is a commonly used solvent for the extraction of phthalides.[5] Methanol can also be utilized.[7]

-

Protocol:

-

Macerate the powdered rhizome in 80-95% ethanol at a plant-to-solvent ratio of 1:8 to 1:10 (w/v).

-

Perform the extraction using methods such as reflux, ultrasonication, or immersion for a defined period (e.g., 2-3 hours for reflux, 30-60 minutes for ultrasonication).[5]

-

Repeat the extraction process 2-3 times to ensure maximum yield.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

-

Supercritical Fluid Extraction (SFE): This method offers an alternative with high efficiency and selectivity.

-

Protocol:

-

Use supercritical CO2 as the primary solvent.

-

Optimize parameters such as pressure (e.g., 20-30 MPa) and temperature (e.g., 40-50 °C) for efficient extraction of phthalides.[8]

-

-

2.2. Fractionation and Purification

The crude extract is a complex mixture requiring further separation to isolate individual phthalides. A multi-step chromatographic approach is typically employed.

-

Column Chromatography (CC): This is a primary step for the fractionation of the crude extract.

-

Stationary Phases: Silica gel and macroporous adsorption resins (e.g., D-101) are commonly used.[5]

-

Mobile Phases: A gradient elution with solvents of increasing polarity is used, such as n-hexane-ethyl acetate or chloroform-methanol mixtures.

-

-

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support and is highly effective for separating phthalides.

-

Two-Phase Solvent System: A common system for separating senkyunolides is n-hexane-ethyl acetate-methanol-water. The volume ratio is optimized based on the partition coefficient (k) and separation factor (α) of the target compounds. A ratio of 3:7:4:6 (v/v/v/v) has been successfully used for the separation of Senkyunolide I and H.[1][6]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step for obtaining high-purity compounds.

-

Stationary Phase: Reversed-phase C18 columns are typically used.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is commonly employed.

-

2.3. Structural Elucidation

The structure of the isolated compounds is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the detailed chemical structure.[9][10]

Quantitative Data for Senkyunolides from Ligusticum chuanxiong

The following table summarizes the yield and purity of the more extensively studied senkyunolides isolated from Ligusticum chuanxiong using various methods. This data can serve as a benchmark for researchers targeting the isolation of this compound.

| Compound | Extraction Method | Purification Method | Yield | Purity | Reference |

| Senkyunolide I | Ethanol Reflux | Macroporous Resin, Silica Gel CC, Prep-HPLC | 0.962 g from 3 kg | >98% | [5] |

| Senkyunolide H | Ethanol Reflux | Macroporous Resin, Silica Gel CC, Prep-HPLC | - | >98% | [5] |

| Senkyunolide A | Petroleum Ether Sonication | Preparative TLC, Semi-Prep-HPLC | 4.57 mg/g | 97.98% | [7] |

| Senkyunolide I | - | Counter-Current Chromatography | 6.4 mg from 400 mg crude extract | 98% | [1] |

| Senkyunolide H | - | Counter-Current Chromatography | 1.7 mg from 400 mg crude extract | 93% | [1] |

Visualizing the Experimental Workflow and Signaling Pathways

4.1. Generalized Isolation Workflow

The following diagram illustrates the general workflow for the isolation of senkyunolides from Ligusticum chuanxiong.

4.2. Signaling Pathways of Related Senkyunolides

While specific signaling pathways for this compound have not been elucidated, research on other senkyunolides provides valuable insights into their potential mechanisms of action. For instance, Senkyunolide I has been shown to exert its neuroprotective effects by modulating the ERK1/2 and Nrf2/HO-1 signaling pathways.[5] The following diagram illustrates a simplified representation of the anti-inflammatory pathway modulated by other senkyunolides.

Conclusion and Future Directions

The isolation of this compound from Ligusticum chuanxiong presents a promising area for future research. While direct protocols are currently unavailable, the well-established methodologies for other phthalides within the same plant provide a robust framework for its successful purification. Further investigation is critically needed to elucidate the specific biological activities and underlying signaling pathways of this compound, which will be essential for evaluating its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the isolation and characterization of this and other valuable natural products from Ligusticum chuanxiong.

References

- 1. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. paperpublications.org [paperpublications.org]

- 8. (S)-sencyunolide, 63038-10-8 [thegoodscentscompany.com]

- 9. COMPONENTS OF CNIDIUM OFFICINALE MAKINO : OCCURRENCE OF PREGNENOLONE, CONIFERYL FERULATE, AND HYDROXYPHTHALIDES [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Senkyunolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide C, a naturally occurring phthalide found in revered medicinal plants of the Apiaceae family such as Angelica sinensis (Dong Quai) and Ligusticum chuanxiong, has garnered interest for its potential pharmacological activities. While the broader biosynthetic landscape of phthalides is understood to originate from the polyketide pathway, the specific enzymatic steps leading to the diverse array of senkyunolides, including this compound, remain largely unelucidated. This technical guide synthesizes the current understanding of phthalide biosynthesis to propose a putative pathway for this compound, offering a foundational roadmap for researchers aiming to unravel its formation, and for drug development professionals interested in its potential therapeutic applications. This document provides a hypothetical framework based on established biochemical principles and knowledge of related metabolic pathways.

General Phthalide Biosynthesis: The Genesis of Ligustilide

The biosynthesis of phthalides is believed to follow the polyketide pathway.[1] This pathway involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes cyclization and subsequent modifications to yield the characteristic phthalide scaffold. For many bioactive phthalides found in Angelica sinensis and related species, (Z)-ligustilide is a key intermediate and one of the most abundant phthalides.[2][3]

A Proposed Putative Biosynthetic Pathway for this compound

Based on a comparative structural analysis of (Z)-ligustilide (C₁₂H₁₄O₂) and this compound (C₁₂H₁₂O₃), a two-step enzymatic conversion is hypothesized for the formation of this compound from (Z)-ligustilide. This proposed pathway involves a hydroxylation event followed by a dehydrogenation reaction.

Step 1: Hydroxylation of (Z)-Ligustilide

The initial proposed step is the hydroxylation of the dihydrobenzofuran ring of (Z)-ligustilide. This reaction would introduce a hydroxyl group, a common modification in secondary metabolite biosynthesis that often alters the bioactivity of the molecule. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . CYP450s are a large and diverse group of enzymes known to be involved in the oxidative modification of a wide range of substrates in plant secondary metabolism.[4][5] In the context of phthalide biosynthesis, specific CYP450s could be responsible for the functionalization of the core phthalide structure.

Step 2: Dehydrogenation to form this compound

Following hydroxylation, the intermediate is proposed to undergo a dehydrogenation reaction, resulting in the formation of a double bond within the dihydrobenzofuran ring system to yield this compound. This oxidation step is likely catalyzed by a dehydrogenase . Dehydrogenases are a broad class of enzymes that catalyze the removal of hydrogen atoms from a substrate, often using NAD⁺ or FAD as a cofactor. The introduction of this new double bond would account for the difference in the molecular formula between the hydroxylated intermediate and the final product, this compound.

Below is a DOT language script for the proposed biosynthetic pathway.

Quantitative Data on Related Phthalides

While specific quantitative data for the biosynthesis of this compound is not yet available, the concentrations of related phthalides in Angelica sinensis have been reported. This data provides a context for the relative abundance of the proposed precursor and other related compounds.

| Phthalide | Average Concentration (mg/g) in A. sinensis roots |

| (Z)-Ligustilide | 6.439 ± 0.22 |

| Butylphthalide | 0.182 ± 0.037 |

| Senkyunolide H | 0.0028 ± 0.0007 |

| Senkyunolide A | 0.536 ± 0.081 |

Data adapted from Feng et al., 2022.[2]

Detailed Methodologies for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. The following are detailed experimental protocols that could be employed.

Isotopic Labeling Studies (Tracer Techniques)

Objective: To trace the incorporation of precursors into this compound and to identify intermediates.

Protocol:

-

Precursor Selection and Labeling: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate (as a primary building block of the polyketide pathway) or labeled (Z)-ligustilide.

-

Administration to Plant Material: Administer the labeled precursor to Angelica sinensis cell cultures, tissue slices, or whole plants. This can be done by adding the precursor to the growth medium or by direct injection.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a time course (e.g., 2, 6, 12, 24 hours).

-

Extraction and Analysis: Harvest the plant material at different time points and perform a metabolite extraction. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and potential intermediates.

Identification and Characterization of Candidate Enzymes

Objective: To identify and functionally characterize the putative cytochrome P450 monooxygenase and dehydrogenase involved in the conversion of (Z)-ligustilide to this compound.

Protocol:

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on tissues of Angelica sinensis that are actively producing this compound to identify candidate genes encoding CYP450s and dehydrogenases that are highly expressed. Co-expression analysis with known genes in the phthalide pathway can help narrow down the candidates.[2]

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of the candidate genes using PCR.

-

Clone the amplified genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Transform the expression constructs into the chosen host organism and induce protein expression.

-

-

Enzyme Assays:

-

Purify the recombinant enzymes using affinity chromatography.

-

Conduct in vitro enzyme assays by incubating the purified enzyme with the proposed substrate ((Z)-ligustilide for the CYP450, and the hydroxylated intermediate for the dehydrogenase) and necessary cofactors (e.g., NADPH and O₂ for CYP450s; NAD⁺ or FAD for dehydrogenases).

-

Analyze the reaction products using HPLC-MS to confirm the formation of the expected product (hydroxylated intermediate or this compound).

-

-

Enzyme Kinetics: Determine the kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) of the characterized enzymes to understand their efficiency.

In Vivo Gene Function Validation

Objective: To confirm the role of the identified genes in the biosynthesis of this compound within the plant.

Protocol:

-

Gene Silencing (RNA interference - RNAi) or Knockout (CRISPR/Cas9):

-

Design RNAi constructs or CRISPR/Cas9 guide RNAs targeting the candidate genes.

-

Transform these constructs into Angelica sinensis protoplasts or use Agrobacterium-mediated transformation to generate transgenic plants.

-

-

Metabolite Analysis: Analyze the metabolite profiles of the transgenic plants. A significant reduction or absence of this compound in the gene-silenced or knockout lines compared to wild-type plants would provide strong evidence for the gene's function in its biosynthesis.[6]

Below is a DOT language script for the experimental workflow.

Conclusion

The proposed biosynthetic pathway of this compound from (Z)-ligustilide provides a logical and biochemically plausible framework for future research. The elucidation of this pathway will not only deepen our understanding of the metabolic diversity within the Apiaceae family but also pave the way for metabolic engineering approaches to enhance the production of this potentially valuable bioactive compound. The experimental strategies outlined in this guide offer a comprehensive approach to systematically unravel the enzymes and genes responsible for the biosynthesis of this compound, thereby transforming the uncharted path of its formation into a well-defined biochemical map.

References

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Senkyunolide C: A Technical Overview of a Promising Natural Phthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide C is a naturally occurring phthalide compound, a class of bicyclic lactones that form the chemical backbone of many bioactive molecules found in plants of the Apiaceae family. While research on senkyunolides has revealed a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular effects, this compound itself remains a relatively understudied isomer. This technical guide provides a comprehensive overview of the current knowledge on the physical, chemical, and biological properties of this compound, drawing comparisons with its more extensively researched isomers where direct data is unavailable. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while basic identifiers are available, extensive experimental data on its physical characteristics are limited in the current scientific literature.

| Property | Value | Source |

| CAS Number | 91652-78-7 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Appearance | - | Data not available |

| Melting Point | - | Data not available |

| Boiling Point | - | Data not available |

| Solubility | - | Data not available |

| Purity | 96% | [2] |

Note: Due to the limited availability of specific experimental data for this compound, some physical properties remain undetermined.

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise chemical structure, including the position of substituents and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in this compound, such as the lactone carbonyl group (C=O) and any hydroxyl (-OH) or ether (C-O-C) functionalities.

-

Mass Spectrometry (MS): MS is essential for determining the exact molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is often used for quantification.

Biological Activities and Mechanism of Action

The biological activities of this compound are not as extensively documented as those of its isomers, such as Senkyunolide A, H, and I. However, preliminary research suggests that this compound possesses anti-inflammatory properties.

Anti-inflammatory Activity

A study has shown that this compound, isolated from the rhizome of Cnidium officinale, exhibits anti-inflammatory effects. The primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General Methodology)

The following is a generalized protocol for assessing the anti-inflammatory activity of a compound like this compound by measuring the inhibition of nitric oxide production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the anti-inflammatory effects of other senkyunolides are known to involve the modulation of key inflammatory signaling cascades. It is plausible that this compound may exert its effects through similar mechanisms.

References

In Vitro Mechanism of Action of Senkyunolide C: A Technical Guide

Introduction

Senkyunolides, a class of phthalide compounds primarily isolated from Ligusticum chuanxiong Hort., have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2][3][4] These compounds are known for their anti-inflammatory, neuroprotective, and anti-apoptotic properties.[1][2][5][6] While extensive research has been conducted on several senkyunolide isomers, particularly Senkyunolide A, H, and I, in vitro data specifically detailing the mechanism of action of Senkyunolide C is limited in the current body of scientific literature.

This technical guide will provide an in-depth overview of the core in vitro mechanisms of action of senkyunolides, drawing primarily from the robust data available for its closely related and structurally similar isomers. This information serves as a strong predictive framework for the potential mechanisms of this compound. The primary signaling pathways discussed include the NF-κB, MAPK, and PI3K/AKT pathways, which are central to cellular responses to inflammation, oxidative stress, and apoptosis.

Core Signaling Pathways Modulated by Senkyunolides

The in vitro effects of senkyunolides are predominantly attributed to their ability to modulate key intracellular signaling cascades. These pathways are integral to cellular homeostasis, and their dysregulation is often implicated in various pathological conditions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Multiple studies have demonstrated that senkyunolides, such as Senkyunolide H and I, exert their anti-inflammatory effects by inhibiting this pathway.[1][2][3] The proposed mechanism involves the suppression of the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, p38, and JNK, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. Senkyunolides have been shown to modulate MAPK signaling.[1][2][3] For instance, Senkyunolide H has been observed to regulate the JNK and ERK signaling pathways.[1] This modulation can lead to a reduction in cellular stress and apoptosis.

Activation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical pro-survival pathway that regulates cell growth, proliferation, and survival. Senkyunolide H has been reported to exert its neuroprotective effects by activating this pathway.[7] Activation of PI3K/AKT can lead to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Senkyunolide A, H, and I. This data provides a comparative basis for estimating the potential potency of this compound.

Table 1: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Target | IC50 / Effect | Reference |

| Senkyunolide A | RAW 264.7 | NO Production | iNOS | - | [8] |

| Senkyunolide H | BV2 microglia | LPS-induced NO | iNOS | - | [1] |

| Senkyunolide I | - | - | - | - | [5] |

Table 2: Neuroprotective and Anti-apoptotic Activity

| Compound | Cell Line | Model | Effect | Reference |

| Senkyunolide A | PC12 cells | Corticosterone-induced apoptosis | Attenuated apoptosis | [9] |

| Senkyunolide H | PC12 cells | OGD/R-induced injury | Reduced cell death | [7] |

| Senkyunolide I | SH-SY5Y cells | OGD/R model | Improved cell viability, reduced ROS | [5] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to investigate the mechanisms of action of senkyunolides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound and to determine cell viability after treatment.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.[9]

Protocol:

-

Harvest treated cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Diagram

Conclusion and Future Directions

The available in vitro evidence for senkyunolides strongly suggests that these compounds exert their pharmacological effects through the modulation of fundamental signaling pathways such as NF-κB, MAPK, and PI3K/AKT. While specific data for this compound is currently lacking, the mechanistic insights gained from its isomers provide a solid foundation for future research.

To definitively elucidate the in vitro mechanism of action of this compound, further studies are required. These should include comprehensive dose-response analyses to determine its IC50 values in various cell-based assays, as well as detailed investigations into its effects on the aforementioned signaling pathways. Such research will be invaluable for understanding the full therapeutic potential of this specific phthalide compound.

References

- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phthalides, senkyunolide A and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Senkyunolide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide C is a naturally occurring phthalide compound that has been isolated from several traditional medicinal plants, including Angelica sinensis, Cnidium officinale, and Ligusticum striatum.[1][2][3] As a member of the senkyunolide family, which is known for a range of pharmacological effects, this compound is a molecule of interest for its potential therapeutic applications. This technical guide provides a summary of the preliminary biological activities attributed to this compound, with a focus on its anti-inflammatory properties. Due to the limited specific research on this compound, this document also draws upon the broader activities of the senkyunolide class of compounds to provide a contextual framework and suggest potential avenues for future investigation.

Quantitative Data Summary

Specific quantitative data for the biological activity of this compound is not extensively available in the current body of scientific literature. The following table summarizes the qualitative findings and the context of its investigation.

| Biological Activity | Target/Assay | Source Organism(s) | Key Findings |

| Anti-inflammatory | NF-κB Pathway Inhibition | Angelica sinensis | Demonstrated an inhibitory effect on the NF-κB pathway.[1] |

| Anti-inflammatory | Nitric Oxide (NO) Production | Ligusticum striatum | Evaluated for its effect on NO production in IL-1β-stimulated chondrocytes.[3] |

Core Biological Activity: Anti-inflammatory Effects

The primary biological activity of this compound that has been preliminarily investigated is its anti-inflammatory potential. This is suggested by its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

Furthermore, this compound has been evaluated for its effect on nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated chondrocytes.[3] Overproduction of NO is a hallmark of inflammatory conditions such as osteoarthritis. While the specific results of this evaluation are not detailed in the available literature, its investigation in this context further supports its potential role as an anti-inflammatory agent.

Signaling Pathway

The NF-κB signaling pathway is a crucial mediator of inflammatory responses. The preliminary findings for this compound point to its interaction with this pathway.

Potential for Other Biological Activities

While direct evidence is lacking for this compound, other compounds in the senkyunolide family have demonstrated a broader range of biological activities, suggesting potential areas for future research on this compound.

-

Neuroprotective Effects: Several senkyunolides have shown promise in protecting neuronal cells from damage, suggesting that this compound could be investigated for its potential role in neurodegenerative diseases.

-

Anti-tumor Activity: Some senkyunolides exhibit anti-proliferative effects on cancer cell lines. Preliminary identification of this compound in an herbal formula used in breast cancer studies suggests this as another possible area of investigation.[4]

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not available in the public domain. However, a general workflow for the preliminary anti-inflammatory screening of a natural product like this compound is outlined below.

Conclusion and Future Directions

The preliminary evidence for this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent, primarily through its inhibitory effect on the NF-κB signaling pathway. However, there is a clear need for more in-depth research to quantify its biological activities, elucidate its precise mechanisms of action, and explore its potential in other therapeutic areas such as neuroprotection and oncology, where other senkyunolides have shown activity. Future studies should focus on determining the IC50 values of this compound in various inflammatory models, conducting detailed molecular docking and target identification studies, and evaluating its efficacy and safety in preclinical animal models. Such research will be crucial in determining the potential of this compound for development as a novel therapeutic agent.

References

- 1. Discovery of small molecules from Chinese medicine as potential candidates for anti-rheumatoid arthritis [diva-portal.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploration of the Potential Mechanism of Tao Hong Si Wu Decoction for the Treatment of Breast Cancer Based on Network Pharmacology and In Vitro Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Senkyunolide C: An In-depth Technical Guide on its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various senkyunolides, particularly Senkyunolide A, H, and I. However, there is a significant lack of specific quantitative data on the solubility and stability of Senkyunolide C. This guide provides a comprehensive overview of the solubility and stability of the senkyunolide family of compounds, with data for Senkyunolide A and I used as illustrative examples. The experimental protocols described are generalized methodologies applicable to the study of this compound.

Introduction to Senkyunolides

Senkyunolides are a class of phthalide derivatives found in various medicinal plants, most notably in the rhizome of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). These compounds are recognized for their wide range of pharmacological activities. While Senkyunolide A, H, and I have been the subject of numerous studies, this compound remains less characterized. This technical guide aims to consolidate the available information on the solubility and stability of senkyunolides, providing a framework for researchers working on the development of this compound and related compounds.

Solubility of Senkyunolides

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Generally, senkyunolides, as phthalide lactones, exhibit poor solubility in water. However, they are soluble in various organic solvents.

Qualitative Solubility

Based on studies of related senkyunolides, this compound is expected to be soluble in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate[1]

-

Dimethyl Sulfoxide (DMSO)[1]

-

Acetone

-

Methanol[1]

-

Ethanol[1]

Quantitative Solubility Data (Illustrative Examples)

Due to the absence of specific data for this compound, the following table summarizes the known quantitative solubility of other key senkyunolides.

| Compound | Solvent | Solubility | Temperature | Reference |

| Senkyunolide I | Water | 34.3 mg/mL | 37°C |

Stability of Senkyunolides

Understanding the stability of a compound is crucial for its formulation, storage, and handling. Phthalides like senkyunolides are susceptible to degradation under certain environmental conditions.

Factors Affecting Stability

Studies on Senkyunolide A and I have shown that their stability is influenced by several factors:

-

pH: Generally stable in weakly acidic solutions, but degradation accelerates under alkaline conditions.

-

Light: Exposure to light can induce degradation.

-

Oxygen: The presence of oxygen is a major factor in the degradation of senkyunolides.

-

Temperature: Higher temperatures can accelerate degradation.

Degradation Pathways

Forced degradation studies on Senkyunolide A and I have revealed potential degradation pathways, including isomerization and oxidation. For instance, under direct sunlight, Senkyunolide A can convert to butylphthalide, while Senkyunolide I can isomerize.[2]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound (this compound) to a known volume of the selected solvent in a sealed glass vial.

-

Agitate the vial at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

-

Phase Separation:

-

After reaching equilibrium, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).[3]

-

-

Quantification:

-

Determine the concentration of the dissolved this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

-

Generate a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[3]

-

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4]

Methodology:

-

Stress Conditions:

-

Expose this compound (in solid form and in solution) to various stress conditions as recommended by ICH guidelines (Q1A(R2)).[4]

-

Acidic and Basic Hydrolysis: Treat with a range of acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at room and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[4]

-

Photostability: Expose the compound to light, as described in ICH guideline Q1B.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Data Analysis:

-

Identify and quantify the degradation products.

-

Determine the degradation rate under each stress condition.

-

Elucidate the degradation pathway based on the identified products.

-

Signaling Pathways Associated with Senkyunolides

While specific signaling pathways for this compound have not been elucidated, research on other senkyunolides has identified their involvement in several key cellular signaling cascades. These provide a valuable starting point for investigating the mechanism of action of this compound.

-

TGF-β/Smad2/3 Pathway: Senkyunolide A has been shown to alleviate asthma by inhibiting this pathway.[3]

-

NLRP3 Inflammasome: Senkyunolide A also inhibits the activation of the NLRP3 inflammasome.[3]

-

ERK and NF-κB Pathways: Senkyunolide H has been found to attenuate neuroinflammation and oxidative stress by regulating these pathways.[5]

-

cAMP-PI3K/AKT Pathway: Senkyunolide H protects neuronal cells from injury through the activation of this pathway.[6][7]

Conclusion

While this compound remains a relatively understudied compound within the senkyunolide family, the existing knowledge on its analogues provides a solid foundation for future research. This technical guide summarizes the expected solubility and stability characteristics of this compound and provides standardized experimental protocols for their determination. The elucidation of signaling pathways affected by other senkyunolides offers promising avenues for investigating the pharmacological mechanisms of this compound. Further research is warranted to generate specific quantitative data for this compound to fully understand its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. enamine.net [enamine.net]

- 6. Senkyunolide I | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Senkyunolide C: A Phthalide with Antifungal Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Senkyunolide C is a naturally occurring phthalide, a class of bicyclic aromatic compounds, that has been isolated from various plants of the Apiaceae family, notably from the rhizomes of Cnidium officinale and Angelica sinensis. Phthalides are recognized for their diverse pharmacological activities, and while many studies have focused on other derivatives like Senkyunolide A, H, and I, recent research has begun to shed light on the specific biological properties of this compound. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its chemical properties, biological activities, and the experimental methodologies used in its investigation.

Chemical Properties:

While the broader class of senkyunolides has been investigated for anti-inflammatory, neuroprotective, and cardiovascular effects, the most well-documented biological activity specific to this compound is its antifungal properties.

Antifungal Activity of this compound

Recent studies have demonstrated the potential of this compound as an antifungal agent. Research by Tan et al. (2023) investigated the antifungal activities of five natural phthalides, including this compound, against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) values from this study are summarized below.

Data Presentation: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Aspergillus fumigatus (CCTCC AF 93048) | > 50 |

| Aspergillus fumigatus (CCTCC AF 2014029) | > 50 |

| Aspergillus fumigatus (CCTCC AF 2015008) | > 50 |

| Candida albicans (CCTCC AY 2014001) | > 50 |

| Candida tropicalis (CCTCC AY 2014002) | > 50 |

| Candida parapsilosis (CCTCC AY 2014003) | > 50 |

| Cryptococcus neoformans (CCTCC AY 2014004) | > 50 |

| Fusarium graminearum (CCTCC AF 2015001) | 50 |

| Fusarium oxysporum (CCTCC AF 2015002) | 50 |

| Fusarium solani (CCTCC AF 2015003) | 50 |

Data extracted from Tan et al. (2023).

The results indicate that this compound exhibits moderate antifungal activity against pathogenic species of Fusarium.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the antifungal activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methodology described by Tan et al. (2023) for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of Fungal Inoculum:

- Fungal strains are cultured on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days.

- Spores are harvested by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline containing 0.05% Tween 80.

- The spore suspension is filtered through sterile gauze to remove mycelial fragments.

- The concentration of the spore suspension is adjusted to 1 × 10⁵ spores/mL using a hemocytometer.

2. Broth Microdilution Assay:

- The assay is performed in sterile 96-well microtiter plates.

- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

- Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium (buffered with MOPS) in the microtiter plate wells. The final concentrations typically range from 0.98 to 500 μg/mL.

- Each well is inoculated with 100 μL of the adjusted fungal spore suspension.

- The final volume in each well is 200 μL.

- A positive control (fungal suspension without the compound) and a negative control (medium only) are included.

- The microtiter plates are incubated at 35°C for 48-72 hours.

3. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualization of Experimental Workflow

Caption: Workflow for determining the antifungal activity of this compound.

Structure-Activity Relationship and Mechanism of Action

The study by Tan et al. (2023) provides some insights into the structure-activity relationship of phthalides. The antifungal activity of these compounds is influenced by the substituents on the benzene ring. While a free hydroxyl group appears to be favorable for activity in some phthalides, the specific structural features of this compound contribute to its moderate activity against Fusarium species.

Currently, there is a lack of specific studies investigating the signaling pathways modulated by this compound. While other senkyunolides have been reported to affect pathways such as NF-κB, ERK, JNK, and p38 MAPK in the context of inflammation and neuroprotection, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The precise mechanism by which this compound exerts its antifungal effects remains to be elucidated.

Visualization of Phthalide Structure-Activity Logic

Caption: Relationship between phthalide structure and antifungal activity.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated, albeit moderate, antifungal activity, particularly against Fusarium species. The available data provides a foundational understanding of its potential in this therapeutic area. However, the body of research specifically focused on this compound is still in its nascent stages.

Future research should be directed towards:

-

Broadening the Scope of Biological Screening: Investigating other potential biological activities of this compound, such as anti-inflammatory, neuroprotective, and anticancer effects, which are observed in other senkyunolide analogues.

-

Elucidating the Mechanism of Action: Conducting studies to identify the specific molecular targets and signaling pathways involved in its antifungal activity.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its antifungal potency and spectrum.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections.

A more in-depth exploration of this compound is warranted to fully understand its pharmacological profile and to determine its potential for development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Senkyunolide C from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide C, a phthalide derivative found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction and purification of this compound from plant material, based on established methodologies for similar bioactive compounds from these species. The protocols are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Extraction and Purification Data for Senkyunolides

While specific quantitative data for this compound is not extensively available, the following table summarizes representative yields and purities for other major Senkyunolides extracted from Ligusticum chuanxiong, which can serve as a benchmark for optimizing this compound extraction.

| Compound | Extraction Method | Purification Method | Starting Material | Yield | Purity | Reference |

| Senkyunolide A | Supercritical Fluid Extraction (SFE) | High-Speed Counter-Current Chromatography (HSCCC) | Ligusticum chuanxiong | 3.6 mg from 100 mg crude extract | 94.4% | [1] |

| Senkyunolide H | Ethanol Reflux | Counter-Current Chromatography (CCC) | Ligusticum chuanxiong | 1.7 mg from 400 mg crude extract | 93% | [2][3] |

| Senkyunolide I | Ethanol Reflux | Counter-Current Chromatography (CCC) | Ligusticum chuanxiong | 6.4 mg from 400 mg crude extract | 98% | [2][3] |

| Senkyunolide A | Sonication with Petroleum Ether | Preparative TLC and Semipreparative HPLC | Ligusticum chuanxiong | 4.57 mg/g of plant material | 97.98% | [4] |

Experimental Protocols

Two primary methods for the extraction and purification of Senkyunolides are detailed below: a conventional solvent extraction followed by chromatographic purification, and an advanced supercritical fluid extraction (SFE) method coupled with high-speed counter-current chromatography (HSCCC).

Protocol 1: Ultrasonic-Assisted Solvent Extraction and Purification

This protocol is adapted from optimized methods for the extraction of major phthalides from Ligusticum chuanxiong.[5]

1. Plant Material Preparation:

-

Obtain dried rhizomes of Ligusticum chuanxiong or roots of Angelica sinensis.

-

Grind the plant material into a fine powder (approximately 80 mesh) to increase the surface area for extraction.

2. Ultrasonic-Assisted Extraction (UAE):

-

Solvent: Prepare a 40% ethanol-water solution.

-

Solid-to-Liquid Ratio: Use a ratio of 1:100 (g/mL) of powdered plant material to solvent.

-

Extraction Parameters:

-

Place the mixture in an ultrasonic bath.

-

Set the ultrasonic power to approximately 180 W.

-

Maintain the extraction temperature at 70°C.

-

Conduct the extraction for 74 minutes.[5]

-

-

Filtration: After extraction, filter the mixture through cheesecloth and then with filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification by Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (200-300 mesh).

-

Mobile Phase: Prepare a gradient elution system of n-hexane and ethyl acetate. Start with a high ratio of n-hexane to ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Load the crude extract onto the column and begin elution. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Further Purification: Pool the fractions rich in this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

Protocol 2: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on methods developed for the separation of similar phthalides.[1]

1. Supercritical Fluid Extraction (SFE):

-

Apparatus: Use a laboratory-scale SFE system.

-

Supercritical Fluid: High-purity carbon dioxide (CO2).

-

Extraction Conditions:

-

Set the extraction pressure to 20 MPa.

-

Set the extraction temperature to 40°C.[1]

-

-

Procedure:

-

Load the powdered plant material into the extraction vessel.

-

Pump supercritical CO2 through the vessel to extract the essential oil containing Senkyunolides.

-

Collect the extract in a separator. This will be the crude essential oil.

-

2. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water-acetonitrile at a volume ratio of 8:2:5:5:3.[1]

-

HSCCC Operation:

-

Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).

-

Dissolve the crude essential oil obtained from SFE in the mobile phase (the lower phase of the solvent system).

-

Inject the sample and begin pumping the mobile phase at a suitable flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

-

-

Analysis: Analyze the collected fractions by HPLC to identify and quantify this compound. The purity of the isolated compound can be confirmed using techniques like NMR and Mass Spectrometry.

Mandatory Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Logical Flow of the this compound Isolation Process.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Senkyunolide C using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a generalized protocol for the quantification of Senkyunolide C using High-Performance Liquid Chromatography (HPLC). The following methodologies are based on established analytical techniques for structurally related phthalides, such as Senkyunolide A, H, and I, commonly found in medicinal plants like Ligusticum chuanxiong and Angelica sinensis.

Introduction

This compound is a phthalide derivative found in various medicinal plants and is of growing interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development. This application note outlines a reliable HPLC method that can be adapted and validated for the routine analysis of this compound in various sample matrices.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the recommended starting conditions, derived from methods for similar compounds.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., Grace C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Elution | A time-based linear gradient, for example: 0-5 min: 8% B5-41 min: 8-28% B41-43 min: 28-4% B43-45 min: 4% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detector | UV Detector |

| Detection Wavelength | 278 nm[1][2] |

Note: The gradient profile may require optimization based on the specific sample matrix and co-eluting compounds.

Standard and Sample Preparation

2.2.1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.2.2. Sample Preparation (from Herbal Material)

-

Grinding: Grind the dried plant material (e.g., rhizome of Ligusticum chuanxiong) into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the linear range of the calibration curve.

2.2.3. Sample Preparation (from Biological Matrix - e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 400 µL of acetonitrile or methanol to precipitate proteins.[3]

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The developed method should be validated according to ICH guidelines. The following table provides expected performance characteristics based on validated methods for similar senkyunolides.[4]

Table 2: Typical Method Validation Parameters for Phthalide Quantification

| Parameter | Typical Specification | Example Data (for Senkyunolide A) |

| Linearity (R²) | > 0.999 | > 0.999[4] |

| Precision (%RSD) | < 2% | Intra-day RSD: < 0.68%[4] |

| Accuracy (Recovery %) | 95 - 105% | 96.91 - 101.50%[4] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3 | 12.5 µg/g[4] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10 | - |

Data Presentation

The following table summarizes various HPLC methods used for the separation of senkyunolides and related compounds, which can serve as a reference for method development for this compound.

Table 3: Summary of HPLC Methods for Senkyunolide Analysis

| Analyte(s) | Column | Mobile Phase | Detection Wavelength | Reference |

| Senkyunolide A | Not Specified | Methanol/Water | Not Specified | [4] |

| Ferulic acid, Senkyunolide I, Senkyunolide H | Shim-Pack Prep-ODS (20.0 mm x 250 mm, 5 µm) | Methanol-0.2% glacial acetic acid (50:50) | 278 nm | [1][2] |

| Senkyunolide I | Zorbox-C18 | Acetonitrile/Water (Gradient) | 240 nm | [5] |

| Senkyunolide I, Senkyunolide H, Ferulic acid | Apollo C18 (150 mm x 4.6 mm) | Methanol/0.05% H₃PO₄ in water (Gradient) | 280 nm | [6] |

| Senkyunolide I Metabolites | Grace C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% formic acid (Gradient) | 278 nm | [3] |

| Senkyunolide H/I, Senkyunolide A | Not Specified | Not Specified | 281 nm | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample to the final data analysis.

Caption: Workflow for this compound Quantification.

This document provides a foundational method for the quantification of this compound. Researchers should perform appropriate method validation to ensure the accuracy, precision, and reliability of the results for their specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. [Preparation of ferulic acid, senkyunolide I and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and structural determination of four metabolites of senkyunolide I in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of Ferulic Acid and Phthalides of Angelica Sinensis Based on UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Senkyunolide C in Biological Samples

Disclaimer: As of the latest literature review, specific validated LC-MS/MS methods for the quantitative analysis of Senkyunolide C in biological matrices have not been extensively published. The following application notes and protocols are based on established and validated methods for structurally similar senkyunolides, primarily Senkyunolide A, H, and I. These protocols should serve as a strong starting point for the development and validation of a specific method for this compound. It is imperative that any method intended for regulatory submission or clinical studies undergoes a full, rigorous validation for this compound according to regulatory guidelines.

Introduction

This compound is a phthalide derivative found in various medicinal plants, including those from the Ligusticum and Angelica genera. As interest in the pharmacokinetic and pharmacodynamic properties of these compounds grows, robust and sensitive bioanalytical methods are essential for their accurate quantification in biological samples. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The methodologies presented are adapted from validated assays for closely related senkyunolides and are intended to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method for this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like senkyunolides from plasma samples.

Materials:

-

Biological plasma samples (e.g., rat, dog, or human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (a structurally similar compound not present in the sample, e.g., another senkyunolide analogue or a stable isotope-labeled this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution to each plasma sample, except for the blank matrix samples.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the separation of senkyunolides. Optimization may be required for this compound.

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance LC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | See table below |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 10 µL |

Example Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 - 550°C |

| Capillary Voltage | 3.0 - 4.0 kV |

| MRM Transitions | To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]⁺ or [M+Na]⁺. |

| Collision Gas | Argon |

Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound and the chosen internal standard must be optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation